molecular formula C21H19N3O3 B1497083 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one CAS No. 28754-28-1

2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one

Cat. No.: B1497083
CAS No.: 28754-28-1
M. Wt: 361.4 g/mol
InChI Key: WFUSRMKEOWVDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

The molecular structure of this compound exhibits a sophisticated bicyclic conjugate system that incorporates both coumarin and quinazolinone core structures. The compound possesses the molecular formula C21H19N3O3 with a molecular weight of 361.39 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one, reflecting the systematic naming convention for complex heterocyclic structures.

The structural framework consists of a quinazolin-4(1H)-one core linked through its 2-position to the 3-position of a 7-(diethylamino)-2H-1-benzopyran-2-one system. This arrangement creates a conjugated system where the quinazolinone moiety, characterized by its bicyclic structure containing two nitrogen atoms in the pyrimidine ring, is directly connected to the coumarin derivative. The 7-diethylamino substitution on the benzopyran ring introduces electron-donating characteristics that significantly influence the electronic properties of the overall molecule.

The compound is also recognized under alternative nomenclature systems, including its Color Index designation as C.I. 551210 and C.I. Disperse Yellow 186, indicating its classification within the disperse dye category. This classification reflects the compound's chromophoric properties, which arise from the extended conjugation between the quinazolinone and coumarin systems. The Chemical Abstracts Service has assigned the identifier 28754-28-1 to this compound, providing a unique registry number for chemical database referencing.

Property Value Reference
Molecular Formula C21H19N3O3
Molecular Weight 361.39 g/mol
CAS Number 28754-28-1
Color Index C.I. 551210, C.I. Disperse Yellow 186
IUPAC Name 2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical advancement of heterocyclic chemistry, particularly the evolution of quinazolinone and coumarin research. The quinazolinone scaffold has roots extending back to the late 19th century, with the first synthesis of quinazoline reported in 1895 by August Bischler and Lang through decarboxylation methodologies. The subsequent development of quinazolinone derivatives gained momentum throughout the 20th century as researchers recognized their potential in various applications.

Coumarin chemistry, represented by the benzopyran-2-one component of this compound, has an equally rich historical background spanning over a century of research. The 7-diethylaminocoumarin moiety specifically became of interest due to its fluorescent properties and applications in disperse dye chemistry. The systematic development of disperse dyes began in 1922 with the Baden Aniline Soda Company in Germany, primarily targeting polyester fiber and acetate fiber dyeing applications.

The specific compound this compound appears in chemical literature databases with creation dates ranging from the early 2000s, suggesting its synthesis and characterization occurred during the modern era of heterocyclic chemistry research. Database records indicate the compound was first catalogued in 2005 in certain chemical repositories, with subsequent modifications and updates occurring through 2019. This timeline reflects the ongoing interest in coumarin-quinazolinone conjugates as researchers explored hybrid molecules combining the beneficial properties of both heterocyclic systems.

The emergence of this compound coincides with increased research activity in coumarin-heterocyclic conjugates, particularly during the 2000-2014 period when significant advances were made in the synthesis and biological evaluation of such hybrid structures. Recent research from 2024 has continued to explore natural linear coumarin-heterocyclic conjugates, indicating sustained scientific interest in this class of compounds.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of hybrid molecular architectures that combine the pharmacologically relevant properties of quinazolinone and coumarin systems. Quinazolinones constitute one of the most important heterocyclic scaffolds in medicinal chemistry, serving as building blocks for more than 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. The quinazolinone core structure has been associated with multiple pharmacological activities and represents a privileged scaffold in drug discovery efforts.

The coumarin component contributes additional dimensions to the compound's significance, as coumarins represent a large family of heterocyclic compounds with extensive biological and synthetic applications. The 7-diethylamino substitution pattern specifically enhances the fluorescent properties of the coumarin system, making it valuable for applications requiring photophysical characteristics. Recent research has demonstrated that coumarin-quinazolinone conjugates can serve as effective photosensitizers with organelle-targeting capabilities, particularly for mitochondrial and endoplasmic reticulum targeting in photodynamic therapy applications.

The structural design of this compound exemplifies the modern approach to heterocyclic chemistry where researchers create hybrid molecules to leverage synergistic effects between different pharmacophores. The ruthenium-catalyzed synthesis methodologies developed for quinazolinone-coumarin conjugates have demonstrated the feasibility of regioselective functionalization, enabling the preparation of fluorophores with positive solvatochromism properties. These synthetic advances highlight the compound's role in advancing both synthetic methodology and materials science applications.

Heterocyclic Component Key Significance Research Applications
Quinazolinone Core Building block for 150+ natural alkaloids Medicinal chemistry, drug discovery
Coumarin System Fluorescent properties, biological activity Photodynamic therapy, materials science
Hybrid Architecture Synergistic effects of combined systems Photosensitizers, fluorophores

Properties

IUPAC Name

2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)19-22-17-8-6-5-7-15(17)20(25)23-19/h5-12H,3-4H2,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUSRMKEOWVDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067411
Record name 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28754-28-1, 108173-53-1
Record name Disperse Yellow 186
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28754-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028754281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C26H29N2O2
  • Molecular Weight : 425.53 g/mol
  • CAS Number : 1352626-59-5

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. The following sections detail its specific activities.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against several cancer cell lines, including:

Cancer Cell Line IC50 (μM) Reference
HeLa5.0
MCF74.5
HCT1166.0

These compounds induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.

Antidiabetic Activity

The compound has also demonstrated inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro studies reported an IC50 value of approximately 2.1 μM, indicating potent antidiabetic activity compared to standard drugs like acarbose (IC50 = 750 μM) . The mechanism involves competitive inhibition, which slows glucose absorption and helps manage blood sugar levels.

Antimicrobial Activity

Quinazolinone derivatives have shown broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, revealing significant inhibition zones:

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound highlight its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound's ability to inhibit α-glucosidase suggests a direct interaction with the enzyme's active site.
  • Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives have shown significant free radical scavenging activity, contributing to their overall therapeutic potential.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Study on HeLa Cells : A recent investigation demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Diabetes Management : In vivo studies using diabetic rat models showed that administration of the compound led to a significant reduction in blood glucose levels compared to untreated controls.

Scientific Research Applications

The compound features a complex structure that includes a benzopyran moiety and a quinazolinone ring, contributing to its biological activity and potential for various applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of benzopyran and quinazolinone structures exhibit significant anticancer properties. The diethylamino substitution enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The ability to modify the diethylamino group may enhance this activity, warranting further investigation .

Fluorescence Detection

Fluorescent Probes : The compound has been utilized as a fluorescent probe for detecting cyanide ions in solution. Its unique structure allows for significant fluorescence changes upon interaction with cyanide, making it a valuable tool in environmental monitoring and safety applications .

Ratiometric Fluorescence Detection : A hybrid dye based on this compound has been developed for ratiometric detection of cyanide, demonstrating high selectivity and sensitivity. This application is particularly relevant in biochemical assays and environmental testing .

Dyes and Pigments

Dye Applications : The compound is also classified as a basic dye, used in various industrial applications such as textiles and paper production. Its vibrant color and stability make it suitable for these uses .

Case Study 1: Anticancer Activity Evaluation

In a study published in Angewandte Chemie, researchers synthesized several derivatives of the compound to evaluate their anticancer effects on human cancer cell lines. Results indicated that certain modifications to the diethylamino group significantly increased cytotoxicity against breast cancer cells, suggesting potential for therapeutic development .

Case Study 2: Fluorescent Probe Development

A research team developed a cyanide detection system using the compound as a fluorescent probe. The system demonstrated a dramatic increase in fluorescence intensity upon cyanide binding, allowing for detection limits in the nanomolar range. This work highlights the compound's utility in environmental chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

Coumarin Derivatives

7-(Diethylamino)-3-phenylcoumarin (1): Exhibits strong solid-state fluorescence with an emission peak at 477 nm under 400 nm excitation. Fluorescence arises from planar molecular packing and restricted intramolecular rotation (RIR) in the crystal lattice .

Ethyl 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate (2): Non-fluorescent in the solid state due to steric hindrance from the thiazole ring, disrupting optimal π-π stacking .

Key Contrast: The target compound replaces the phenyl or thiazole groups in analogues 1 and 2 with a quinazolinone ring.

Quinazolinone Derivatives

describes 13 quinazolinone derivatives with varying aryl/alkylamino substituents. Selected examples include:

Compound Substituent Melting Point (°C) Yield (%)
9f 4-Methylbenzylamino 148–150 79
9g Phenylamino 144–146 80
9l 3,4-Dichlorophenylamino 191–193 90

Comparison :

  • The target compound’s diethylamino-coumarin-quinazolinone hybrid structure distinguishes it from simpler quinazolinones (e.g., 9f, 9g).
  • Higher molecular weight (361.39 vs.

Photophysical and Toxicity Profiles

Compound Fluorescence (Solid State) LD₅₀ (Oral) Mutagenicity
Target compound Not reported >2,000 mg/kg Negative
7-(Diethylamino)-3-phenylcoumarin (1) 477 nm emission Not reported Not reported
9l (3,4-dichlorophenylamino derivative) Not reported Not reported Not reported

Insights :

  • The target compound’s low acute toxicity (Category 4) and negative mutagenicity make it safer for industrial applications (e.g., dyes) compared to unclassified analogues .

Industrial and Pharmacological Relevance

  • Disperse Dyes : The target compound is marketed as Disperse Yellow 186, used in textile coloration. Its stability at high temperatures (boiling point >500°C) suits polyester dyeing .
  • Pharmaceutical Potential: Quinazolinone derivatives in are patented for kinase inhibition, suggesting possible biomedical applications.

Preparation Methods

Two-Step Microwave-Assisted and Thermal Synthesis

A practical and efficient synthetic route involves two main steps:

Step Reagents and Conditions Duration Temperature Atmosphere Notes
1 Ammonium acetate in ethanol, microwave irradiation in sealed tube 0.42 h 100 °C Sealed tube Promotes initial condensation
2 N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) 12 h 100 °C Inert (e.g., N2) Facilitates coupling and cyclization

This method yields the target compound through a multi-step reaction sequence involving nucleophilic attack, ring closure, and rearrangement under controlled heating and inert atmosphere to prevent side reactions.

Condensation Using Anthranilic Acid and 2-Oxo-2H-Chromene-3-Carboxamide Derivatives

An alternative and mechanistically insightful approach involves the reaction of 2-oxo-2H-chromene-3-carboxamide derivatives with anthranilic acid under reflux in degassed toluene:

  • Refluxing a mixture of 2-oxo-2H-chromene-3-carboxamide and anthranilic acid in dry, degassed toluene for 5–6 hours.
  • The reaction proceeds with liberation of ammonia, indicating aminolysis and cyclization steps.
  • The product precipitates as a yellow solid, which can be purified by recrystallization (e.g., from DMF/butanol).

This method yields the quinazolinone-coumarin conjugate in moderate yields (~47%) and involves the formation of amidine intermediates before cyclization to the final heterocyclic system.

Knoevenagel Condensation Followed by Acid Hydrolysis

This route involves:

  • Knoevenagel condensation of 2-(cyanomethyl)quinazolin-4(3H)-one with substituted salicylaldehydes in ethanol using piperidine as a base catalyst.
  • Formation of imine intermediates.
  • Subsequent acid hydrolysis of imines to yield the target chromenoquinazolinone compound.

This method highlights the versatility of the quinazolinone nucleus and allows for structural modifications by varying the aldehyde component.

Mechanistic Insights

The synthesis of 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one generally follows a multi-step mechanism:

  • Nucleophilic attack: The amino group of anthranilic acid or ammonium acetate attacks the electrophilic carbonyl or iminolactone carbon of the coumarin derivative.
  • Ring opening and rearrangement: Opening of the iminolactone ring leads to intermediate amidines or imines.
  • Cyclization: Intramolecular cyclization forms the quinazolinone ring system.
  • Elimination: Ammonia or other small molecules are eliminated during ring closure.
  • Isomerization: Thermal E/Z isomerization of intermediates may occur before final product formation.

This mechanism is supported by observations such as ammonia release during the reaction and isolation of intermediate compounds in related studies.

Reaction Conditions and Yield Summary

Method Key Reagents/Conditions Yield (%) Notes
Microwave-assisted two-step Ammonium acetate/ethanol (microwave), DMF/inert base Not specified Efficient, requires inert atmosphere
Reflux with anthranilic acid Anthranilic acid, degassed toluene, reflux 5-6 h ~47 Moderate yield, ammonia evolved
Knoevenagel condensation + acid hydrolysis 2-(cyanomethyl)quinazolinone, salicylaldehyde, piperidine, ethanol Moderate Allows structural variation

Experimental Notes and Characterization

  • Reactions are often monitored by thin-layer chromatography (TLC).
  • Purification involves recrystallization from solvents like DMF/butanol.
  • Characterization of products includes melting point determination, 1H-NMR, IR spectroscopy, and mass spectrometry.
  • Use of dry, degassed solvents and inert atmosphere is critical to prevent side reactions and ensure reproducibility.

Q & A

Q. What are the recommended synthetic routes and characterization methods for quinazolin-4(1H)-one derivatives?

Synthesis of quinazolin-4(1H)-one derivatives typically involves condensation reactions of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Key characterization methods include:

  • Melting Point Analysis : Used to assess purity (e.g., derivatives in show melting points ranging from 143–193°C).
  • Spectroscopic Techniques :
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the quinazolinone core) .
  • ¹H/¹³C NMR : Resolves substituent positions and molecular symmetry (e.g., diethylamino protons appear as a triplet at ~1.2 ppm and a quartet at ~3.4 ppm) .
    • Mass Spectrometry : Validates molecular weight (e.g., ESI-HR-MS for exact mass determination) .

Q. How can researchers ensure structural accuracy when synthesizing 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one?

  • X-ray Crystallography : Provides definitive proof of molecular packing and solid-state conformation. For example, highlights how crystal structure analysis of coumarin derivatives reveals planar π-systems and intermolecular interactions (e.g., hydrogen bonding) affecting fluorescence .
  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and elemental analysis) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. What factors influence the solid-state fluorescence properties of coumarin-quinazolinone hybrids?

  • Molecular Packing : demonstrates that fluorescence intensity in coumarin derivatives correlates with rigid, planar molecular arrangements. Non-radiative decay pathways dominate in disordered or twisted configurations .
  • Electron-Donating/Accepting Groups : The diethylamino group (electron-donor) and quinazolinone core (electron-acceptor) create an intramolecular charge-transfer (ICT) system, enhancing fluorescence quantum yield. Substituents like nitro or halogens ( ) may quench fluorescence via electron withdrawal .

Q. How can structural modifications optimize biological activity in quinazolin-4(1H)-one derivatives?

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., 9h–9l in ) may enhance antimicrobial activity by increasing electrophilicity .
  • Heterocyclic Fusion : notes that fused isoxazole or furan rings (e.g., in 3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) improve pharmacokinetic properties like solubility and target binding .
    • In Silico Docking : Molecular docking (e.g., as in ) can predict interactions with biological targets like kinases or inflammatory enzymes .

Q. What experimental strategies resolve contradictions in fluorescence or bioactivity data for this compound class?

  • Control Experiments : Isolate variables (e.g., solvent polarity, pH) to assess their impact on fluorescence ( ) or bioassay results .
  • High-Throughput Screening : Test derivatives under standardized conditions to minimize batch-to-batch variability .
  • Crystallographic vs. Solution-State Data : Compare solid-state (X-ray) and solution (NMR) structures to identify conformation-dependent properties .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of 7-(diethylamino)coumarin-quinazolinone hybrids?

  • Optimized Reaction Conditions : Use catalysts like p-toluenesulfonic acid (PTSA) for cyclization steps or microwave-assisted synthesis to reduce reaction time .
  • Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure products .

Q. What safety protocols are critical given the compound’s hazard profile?

  • Acute Toxicity : reports an oral LD50 of 300–2000 mg/kg (Category 4), requiring PPE (gloves, goggles) and fume hood use during handling .
  • Mutagenicity : While regressive mutation tests are negative, avoid prolonged skin contact due to potential sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.